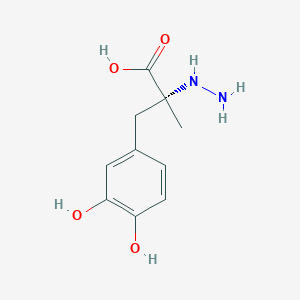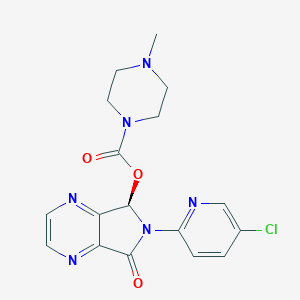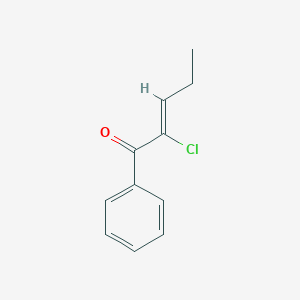![molecular formula C22H30F2 B114129 4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene CAS No. 155266-68-5](/img/structure/B114129.png)
4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex fluorinated benzene derivatives often involves strategic aromatic nucleophilic substitution reactions. In one study, a sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . This process allowed for the introduction of phosphorus atoms into the benzene ring, which could then be further modified. For example, oxidation and methylation of the phosphorus atoms yielded bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Additionally, reactions with butyllithium and phenyllithium led to the formation of more crowded difluorobenzene derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using conventional spectroscopic methods, including 19F NMR, which reflected their crowded structures . X-ray crystallography provided further insights, revealing unusually large bond angles around the phosphorus atoms in the molecules . In a separate study, the hydrogenation of hexaphenylbenzene led to the formation of novel hexacyclohexylbenzene and fully hydrogenated hexacyclohexylcyclohexane, showcasing a unique "oligocyclohexyl" molecule . The X-ray crystallography of these compounds showed a geared arrangement of cyclohexyl substitutes in one and chair and twist-boat conformations in the other .
Chemical Reactions Analysis
The reactivity of these complex benzene derivatives can be quite varied. For instance, the tris(benzocyclobutadieno)benzene nucleus was synthesized using palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . This approach highlights the potential for creating bond-fixed benzene rings through thermal retrocycloaddition reactions . Another study demonstrated the formation of cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene using a base, which then underwent further reactions to yield tetrahydroepoxynaphthalenes . These reactions provide evidence for the formation of reactive intermediates and the potential for deprotonation to yield anionic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely tied to their molecular structures. The presence of fluorine atoms and phosphorus groups in the molecules can significantly influence their electronic properties, as seen in the electrochemical measurements carried out to investigate redox properties . The steric hindrance introduced by bulky substituents like dimesitylphosphino groups can also affect the reactivity and stability of the compounds . The crystallographic analysis of the hydrogenated benzene derivatives provides insights into the solid-state conformations, which can have implications for their physical properties, such as melting points and solubility .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Organic Solvents and Separation Techniques
The study by Domańska et al. (2016) focuses on the experimental data of the activity coefficients at infinite dilution of various solutes in an ionic liquid, showcasing the solvent's potential in separation problems, notably in separating alkenes from alkanes, which could relate to the broader chemical family including compounds like 4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene (Domańska, Wlazło, & Karpińska, 2016).
Catalytic Oxidation
Cao et al. (2018) reviewed the selective catalytic oxidation of cyclohexene, a process integral to synthesizing various industrially significant compounds. This could be relevant to understanding the chemical reactions and applications of structurally related compounds (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Flame Retardants
Zuiderveen, Slootweg, and de Boer (2020) reviewed the occurrence and potential risks of novel brominated flame retardants in various environments. While not directly related, the discussion on the environmental fate and toxicity of similar chemical structures provides insight into the broader context of chemical safety and environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).
Eigenschaften
IUPAC Name |
4-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h2,13-19H,1,3-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMULWEQZNFZORL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634614 |
Source


|
| Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |
CAS RN |
155266-68-5 |
Source


|
| Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

